molecular formula C31H40N6O9 B14882489 Diethyl ((S)-4-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate

Diethyl ((S)-4-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate

Cat. No.: B14882489
M. Wt: 640.7 g/mol
InChI Key: CCQMXBJOHKXKTM-VXKWHMMOSA-N
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Description

Diethyl ((S)-4-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate is a complex organic compound that features a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl ((S)-4-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the pyrrolopyrimidine core through cyclization reactions.
  • Introduction of the ethyl and benzamido groups via substitution reactions.
  • Coupling of the glutamate moiety using peptide coupling reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers and large-scale reactors, as well as purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl ((S)-4-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can be employed to replace specific groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Diethyl ((S)-4-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate would involve its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl ((S)-4-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-oxopentanoyl)-L-glutamate: Lacks the ethoxy group.

    Diethyl ((S)-4-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-D-glutamate: Contains the D-isomer of glutamate.

Uniqueness

The uniqueness of Diethyl ((S)-4-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate lies in its specific structural features, such as the ethoxy group and the L-isomer of glutamate, which may confer distinct biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C31H40N6O9

Molecular Weight

640.7 g/mol

IUPAC Name

diethyl (2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-5-ethoxy-5-oxopentanoyl]amino]pentanedioate

InChI

InChI=1S/C31H40N6O9/c1-4-44-24(39)16-14-21(29(42)45-5-2)34-23(38)15-13-22(30(43)46-6-3)35-27(40)19-10-7-18(8-11-19)9-12-20-17-33-26-25(20)28(41)37-31(32)36-26/h7-8,10-11,17,21-22H,4-6,9,12-16H2,1-3H3,(H,34,38)(H,35,40)(H4,32,33,36,37,41)/t21-,22-/m0/s1

InChI Key

CCQMXBJOHKXKTM-VXKWHMMOSA-N

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

Origin of Product

United States

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